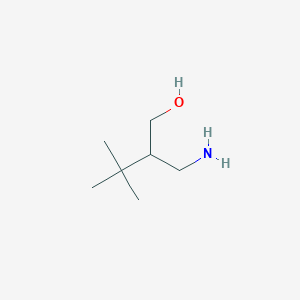
2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” is a chemical compound with the empirical formula C9H7F3O and a molecular weight of 188.15 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” can be represented by the SMILES string [H]C (CC1=CC=C (C (F) (F)F)C=C1)=O . The InChI key for this compound is JILROKHULOFASY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” include its empirical formula (C9H7F3O), molecular weight (188.15), and its solid state . The trifluoromethyl group in this compound has significant electronegativity .Scientific Research Applications
Organic Synthesis
Research has demonstrated the utility of fluorinated reagents in organic synthesis, such as the use of 2-fluoro-3-phenyl-allyltrimethylsilane for the Hosomi–Sakurai reaction, leading to the efficient synthesis of homoallyl alcohols and ethers from aldehydes and acetals (Tsuyoshi Hayashi, Y. Usuki, H. Iio, 2010). This highlights the compound's relevance in creating new molecules with fluorinated motifs, useful in pharmaceutical and agrochemical development.
Materials Science
In materials science, derivatives of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde have contributed to the synthesis of novel polymers with exceptional properties. For instance, poly(arylene ether)s containing multi-substituted pentaphenylene units exhibit high thermal stability, ultrahigh glass-transition temperatures, and are soluble in a wide range of organic solvents, making them suitable for optical applications (B. Liaw, Wen-Yao Huang, et al., 2007).
Fluorine Chemistry
The exploration of organometallic fluorine chemistry includes the development of new methods for the selective introduction of fluorine and fluoroalkyl groups into organic compounds. For example, the radical fluoroalkylation of aryl alkenes using fluorinated sulfones under visible-light photoredox catalysis represents a significant advancement, enabling the incorporation of various fluoroalkyl radicals into styrene derivatives (J. Rong, C. Ni, et al., 2017). This method offers a greener, more efficient pathway for creating fluoroorganic molecules, essential in the pharmaceutical industry due to the unique properties conferred by fluorine atoms.
Safety And Hazards
The safety data sheet for a related compound, “2-Fluoro-3-(trifluoromethyl)phenylboronic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOYHOHPLWWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)
![2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2803132.png)
![4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2803134.png)


![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2803140.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B2803143.png)



![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2803151.png)